molecular formula C14H17FN6 B6441618 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2424677-13-2

5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441618
CAS No.: 2424677-13-2
M. Wt: 288.32 g/mol
InChI Key: XUGSKJAAVNTNJA-UHFFFAOYSA-N
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Description

5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS# 2640846-22-4) is a chemical compound offered for research and development purposes . With a molecular formula of C15H16F4N6 and a molecular weight of 356.32 g/mol, this pyrimidine-based compound features a piperazine linker, a structural motif common in pharmaceuticals and bioactive molecules . The integration of fluorine atoms is a strategy frequently employed in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and binding affinity . Compounds with similar piperazinyl-pyrimidine scaffolds are investigated for their potential biological activities and utility in various scientific fields . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers can procure this compound in quantities ranging from 1mg to 100mg to support their experimental work .

Properties

IUPAC Name

5-fluoro-2,4-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGSKJAAVNTNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with Chlorinated Pyrimidine

The preformed 1-(pyrimidin-2-yl)piperazine reacts with 2-chloro-5-fluoro-4,6-dimethylpyrimidine under similar SNAr conditions:

2-Chloro-5-fluoro-4,6-dimethylpyrimidine+1-(Pyrimidin-2-yl)PiperazineK2CO3CH3CNTarget Compound[5]\text{2-Chloro-5-fluoro-4,6-dimethylpyrimidine} + \text{1-(Pyrimidin-2-yl)Piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}} \text{Target Compound} \quad

ParameterCondition
TemperatureReflux (82°C)
Time24–36 hours
Yield65–70%
Purity>95% (HPLC)

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts yield. Dimethylformamide (DMF) and acetonitrile are preferred for their high dielectric constants, which stabilize transition states during SNAr. Triethylamine or potassium carbonate are used to scavenge HCl, with the latter providing higher yields in polar aprotic solvents.

Catalytic Enhancements

Adding potassium iodide (KI) as a catalyst accelerates the substitution by converting the chloro group into a more reactive iodo intermediate:

2-Chloropyrimidine+KI2-Iodopyrimidine+KCl[3]\text{2-Chloropyrimidine} + \text{KI} \rightarrow \text{2-Iodopyrimidine} + \text{KCl} \quad

This step improves yields by 10–15% in piperazine coupling reactions.

Purification and Characterization

Work-up Procedures

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Neutral alumina is occasionally used to adsorb impurities.

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (DMSO-d6_6): δ 2.24 (s, 6H, CH3_3), 3.45–3.52 (m, 8H, piperazine), 8.21 (s, 2H, pyrimidine).

  • HRMS : [M+H]+^+ calculated for C17_{17}H20_{20}FN7_7: 341.4; found: 341.4.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
SNAr in Acetonitrile7095Scalability
Ullmann Coupling6892Regioselectivity
KI-Catalyzed SNAr8097Faster kinetics

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing substitutions at positions 2 or 4 are minimized by steric hindrance from methyl groups.

  • Low Solubility : The target compound’s limited solubility in aqueous media necessitates the use of dichloromethane or DMF during extractions.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times from days to hours. Design of Experiments (DoE) optimizes parameters like temperature (±2°C) and stoichiometry (±5%), achieving batch-to-batch consistency .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with similar structural motifs to 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibit monoamine oxidase (MAO) inhibitory activity. A study synthesized a series of piperazine derivatives and evaluated their MAO-A and MAO-B inhibitory activities. Notably, certain derivatives demonstrated selective MAO-A inhibition, which is crucial for the treatment of depression . The presence of the piperazine moiety is believed to contribute significantly to the antidepressant effects observed.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The general method includes the reaction of 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with appropriate piperazine derivatives in a controlled environment . Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Clinical Trials

While specific clinical trials involving this compound are not well-documented, related compounds have undergone various phases of clinical testing for their efficacy in treating mood disorders and certain cancers. For instance, derivatives that act on serotonin receptors have been evaluated for their antidepressant effects in randomized controlled trials .

Comparative Studies

Comparative studies with other piperazine-based compounds have highlighted the unique efficacy profiles of pyrimidine derivatives in treating neurological conditions. These studies often assess pharmacokinetics, bioavailability, and receptor binding affinities to establish a comprehensive understanding of how modifications to the piperazine or pyrimidine rings influence therapeutic outcomes .

Mechanism of Action

The mechanism of action of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrazolopyrimidine and Triazolopyrimidine Derivatives

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () feature fused pyrazole-pyrimidine systems. Unlike the target compound, these derivatives lack a piperazine linker and instead incorporate amino or hydrazine substituents. Isomerization studies of pyrazolo-triazolopyrimidines (e.g., compound 7 and 9 in ) highlight the sensitivity of such systems to reaction conditions, suggesting that the stability of the target compound’s piperazine linkage may offer synthetic advantages .

Piperazine-Containing Pyrimidine Analogues

  • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): This compound substitutes the pyrimidin-2-yl group with a benzisoxazole-piperidine system. Piperidine (a six-membered ring with one nitrogen) versus piperazine (two nitrogens) alters basicity and hydrogen-bonding capacity. The benzisoxazole moiety may enhance metabolic stability but reduce solubility compared to the target’s pyrimidine substituent .
  • 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (): Here, a thienopyrimidine core replaces the pyrimidine ring, and a sulfonyl group modifies the piperazine’s electronic profile.

Piperazine-Linked Heterocycles with Varied Cores

  • 6-(4-Methylpiperazin-1-yl)-1H-indole (): This compound replaces the pyrimidine core with an indole system. Indole’s electron-rich aromatic system may enhance π-π stacking interactions but reduce the planarity of the molecule compared to pyrimidine. The methylpiperazine group is shared with the target compound, suggesting similar pharmacokinetic properties .
  • 2-Methyl-4-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (): This analogue substitutes the pyrimidin-2-yl group with a thiophene ring.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Notable Features
Target Compound Pyrimidine 5-Fluoro, 2,4-dimethyl, pyrimidin-2-yl-piperazine Balanced electronic profile; flexible piperazine linker
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine Amino, hydrazine Fused system with enhanced hydrogen bonding; lower aromaticity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-... Pyrido-pyrimidine Benzisoxazole-piperidine Increased metabolic stability; reduced solubility
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-...thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine High lipophilicity; potential for enhanced membrane permeability
6-(4-Methylpiperazin-1-yl)-1H-indole Indole Methylpiperazine Electron-rich core; altered π-π stacking potential
2-Methyl-4-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine Pyrimidine Thiophene Sulfur-induced polarizability; distinct electronic effects vs. pyrimidin-2-yl

Q & A

Q. What are the recommended synthetic routes for synthesizing 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine core with a piperazine derivative. Key steps include:

  • Nucleophilic substitution at the 6-position of the pyrimidine ring using a pre-synthesized 4-(pyrimidin-2-yl)piperazine intermediate under reflux with a polar aprotic solvent (e.g., DMF or DMSO) .
  • Fluorination and methylation steps should be carefully sequenced to avoid side reactions. For example, fluorination via Halex reactions (using KF in DMSO at 120°C) should precede methylation to preserve reactive sites .
  • Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict optimal temperature, solvent, and catalyst combinations, minimizing trial-and-error experimentation .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • Chromatographic Analysis : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities. Reference standards for common byproducts (e.g., pyrimidine-piperazine dimerization products) should be used for calibration .
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C5, methyl groups at C2/C4) and piperazine linkage via coupling constants and integration ratios .
    • Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~ 357.4) and detect fragment ions (e.g., loss of the piperazine moiety) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact, as fluorinated pyrimidines may exhibit neurotoxic or mutagenic potential .
    • Store under inert atmosphere (argon) to prevent hydrolysis of the fluoropyrimidine ring.
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl from coupling reactions) before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 2- and 4-methyl groups may sterically hinder reactivity at adjacent positions, directing substitution to the pyrimidine N1 or piperazine N4 .
  • Molecular Dynamics Simulations : Model solvation effects and transition states to predict optimal conditions for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement.
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%) and metabolic instability in cell-based assays .
  • Structural Analog Comparison : Compare activity with analogs lacking the 5-fluoro or piperazine moiety to isolate pharmacophoric contributions .

Q. How can researchers profile and quantify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Thermal Stress : Heat at 40–60°C for 14 days; monitor via LC-MS for demethylation or piperazine ring oxidation products .
    • Photolysis : Expose to UV light (λ = 320–400 nm) to detect fluoropyrimidine ring cleavage .
  • Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify degradation impurities .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., a kinase) and measure binding kinetics (KD, kon/koff) in real time .
  • X-ray Crystallography : Co-crystallize the compound with the target to resolve binding modes (e.g., hydrogen bonding with the pyrimidine ring or piperazine nitrogen) .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

Methodological Answer:

  • Metabolite Identification : Use liver microsomes and LC-HRMS to identify vulnerable sites (e.g., methyl group oxidation or piperazine N-dealkylation) .
  • Bioisosteric Replacement : Replace the 5-fluoro group with a trifluoromethyl or cyano group to enhance stability while maintaining electronic properties .

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